

# Technical Comparison Guide: Mass Spectrometry of 5-(Cyclopropylmethoxy)-2-fluoropyridine

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## Compound of Interest

Compound Name:	5-(Cyclopropylmethoxy)-2-fluoropyridine
CAS No.:	213765-91-4
Cat. No.:	B3116039

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## Executive Summary

**5-(Cyclopropylmethoxy)-2-fluoropyridine** (C<sub>9</sub>H<sub>10</sub>FNO) is a functionalized pyridine derivative. Its mass spectral signature is defined by the competition between the stability of the fluorinated heteroaromatic ring and the lability of the cyclopropylmethyl ether linkage.

Unlike simple alkoxy pyridines, the cyclopropyl group introduces a unique "clock" mechanism—the rapid ring-opening rearrangement of the cyclopropylmethyl radical/cation—which serves as a diagnostic marker in MS/MS analysis. This guide compares its fragmentation against structural analogs to highlight specific identification protocols.

## Molecular Profile & Properties[1][2][3][4]

Property	Data
IUPAC Name	5-(Cyclopropylmethoxy)-2-fluoropyridine
Molecular Formula	C <sub>9</sub> H <sub>10</sub> FNO
Exact Mass (Monoisotopic)	167.0746 Da
Molecular Weight	167.18 g/mol
Key Functional Groups	Fluoropyridine (EWG*), Ether Linkage, Cyclopropyl Ring
Predicted LogP	~2.2 (Lipophilic)

\*EWG: Electron Withdrawing Group

## Fragmentation Mechanism Analysis

The ionization of **5-(Cyclopropylmethoxy)-2-fluoropyridine** (typically via Electron Ionization, EI, or ESI+) triggers specific bond cleavages driven by the stability of the resulting ions.

### Primary Fragmentation Pathways

#### Pathway A: Ether Cleavage (Formation of the Pyridinol Ion)

The most energetically favorable pathway involves the cleavage of the C(alkyl)–O bond.

- Mechanism: Heterolytic cleavage generates the stable 5-hydroxy-2-fluoropyridine cation radical (or protonated form in ESI) and a neutral cyclopropylmethyl radical.
- Diagnostic Ion: m/z 112 (in EI) or m/z 113 (in ESI, [ArOH+H]<sup>+</sup>).
- Significance: This is often the Base Peak (100% abundance) in EI spectra of aryl ethers, as the aromatic ring stabilizes the radical cation.

#### Pathway B: Cyclopropylmethyl Cation Formation (The "Signature")

Alternatively, the charge may reside on the alkyl chain.

- Mechanism: The C–O bond breaks, retaining the positive charge on the alkyl group.

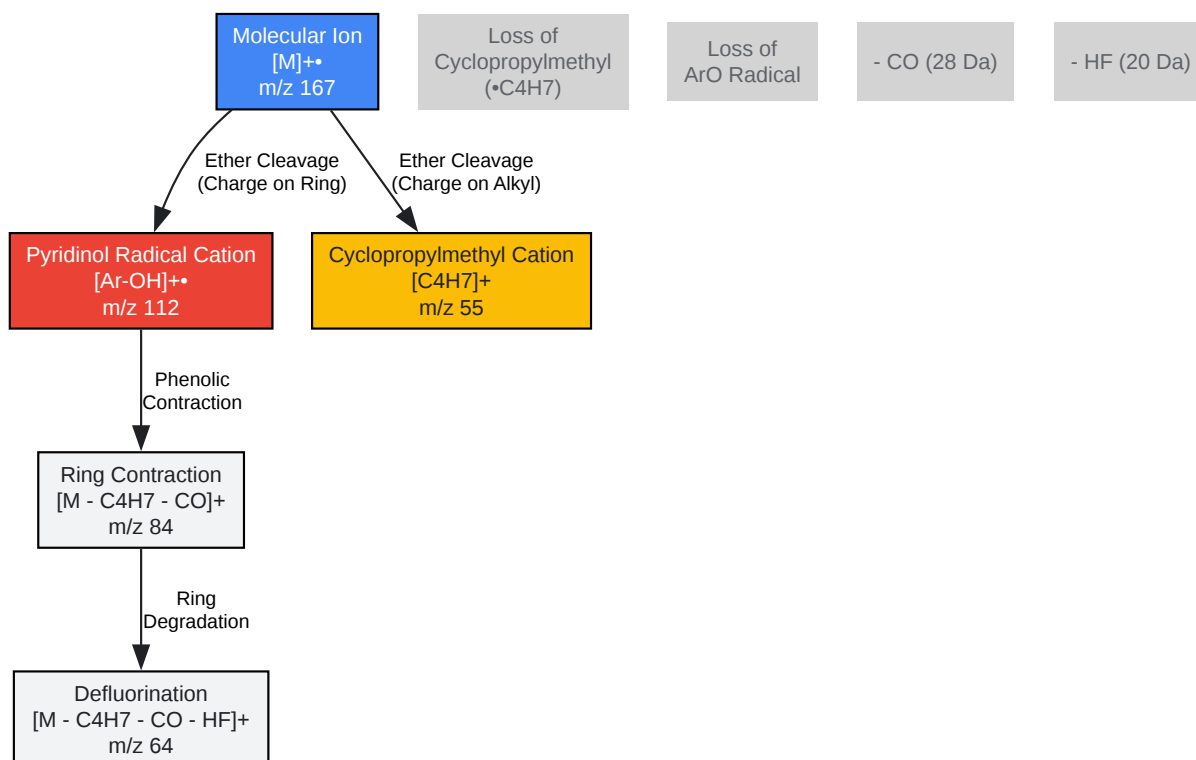
- Diagnostic Ion:  $m/z$  55 ( $C_4H_7^+$ ).
- Rearrangement: The cyclopropylmethyl cation rapidly rearranges to the cyclobutyl or homoallyl cation. A strong peak at  $m/z$  55 is a hallmark of cyclopropyl-containing aliphatic chains.

## Pathway C: Ring Contraction & CO Loss

Following the formation of the pyridinol ion ( $m/z$  112), the phenolic oxygen typically drives a ring contraction.

- Mechanism: Loss of Carbon Monoxide (CO, 28 Da).[\[1\]](#)
- Diagnostic Ion:  $m/z$  84 (derived from 112 - 28).
- Secondary Loss: Subsequent loss of HF (20 Da) or HCN (27 Da) from the pyridine ring leads to lower mass fragments ( $m/z$  64 or 57).

## Visualization of Fragmentation Pathways[\[6\]](#)[\[7\]](#)



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Figure 1: Predicted fragmentation tree for **5-(Cyclopropylmethoxy)-2-fluoropyridine** (EI Source).

## Comparative Analysis: Alternatives & Analogs

To validate the identity of this compound, it is crucial to compare its spectral footprint against structural analogs.

### Comparison 1: vs. 5-Methoxy-2-fluoropyridine

- Alternative: A simpler ether with a methyl group instead of cyclopropylmethyl.
- Differentiating Factor:
  - Target (Cyclopropyl): Shows m/z 55 (C<sub>4</sub>H<sub>7</sub><sup>+</sup>) and a loss of 55 Da (M-55).

- Alternative (Methoxy): Shows m/z 15 ( $\text{CH}_3^+$ ) or loss of 15 Da/30 Da (Formaldehyde). It lacks the m/z 55 signature.
- Conclusion: The presence of m/z 55 is the "go/no-go" signal for the cyclopropyl chain.

## Comparison 2: vs. 5-(Cyclopropylmethoxy)-pyridine (Non-fluorinated)

- Alternative: The same ether chain without the fluorine atom at position 2.
- Differentiating Factor:
  - Target (Fluorinated): Molecular ion at m/z 167. Pyridinol fragment at m/z 112.
  - Alternative (Non-fluorinated): Molecular ion at m/z 151 (167 - 16 mass units). Pyridinol fragment at m/z 96.
- Conclusion: The mass shift of exactly +18 Da (F vs H replacement) is consistent across the molecular ion and the aromatic fragments, confirming the fluorine substitution.

## Summary Table of Diagnostic Ions

Compound	Molecular Ion (M <sup>+</sup> )	Base Peak Candidate	Key Low-Mass Ion	Neutral Loss Signature
5-(Cyclopropylmethoxy)-2-fluoropyridine	167	112 (ArOH <sup>+</sup> )	55 (C <sub>4</sub> H <sub>7</sub> <sup>+</sup> )	-55 (Alkyl radical)
5-Methoxy-2-fluoropyridine	127	97 (Loss of CH <sub>2</sub> O)	15 (CH <sub>3</sub> <sup>+</sup> )	-30 (CH <sub>2</sub> O)
5-(Cyclopropylmethoxy)-pyridine	149	94 (ArOH <sup>+</sup> )	55 (C <sub>4</sub> H <sub>7</sub> <sup>+</sup> )	-55 (Alkyl radical)

## Experimental Protocol for Identification

This protocol is designed for researchers synthesizing this intermediate or screening libraries.

## A. Sample Preparation

- Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (LC-MS grade).
- Dilution: Dilute 1:100 with 0.1% Formic Acid in Water/Methanol (50:50) for ESI.
- Blank: Prepare a solvent blank to rule out background phthalates (m/z 149) which can interfere with non-fluorinated analogs.

## B. MS Acquisition Parameters (Generic Q-TOF/Orbitrap)

- Ionization: Electrospray Ionization (ESI) - Positive Mode.[\[1\]](#)
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V (Keep low to preserve Molecular Ion).
- Collision Energy (MS/MS): Ramp 15–35 eV.

## C. Data Validation Steps (Self-Validating Logic)

- Check M<sup>+</sup>: Is there a peak at 167.07?
  - If No: Check for adducts ( $[M+Na]^+ = 189.06$ ).
- Check F-Pattern: Fluorine is monoisotopic. There should be no M+2 isotope peak characteristic of Cl or Br.
- Confirm Ether: Apply MS/MS to m/z 167.
  - Pass Criteria: Observation of m/z 113 (Protonated Pyridinol) and m/z 55.
  - Fail Criteria: Loss of only 15 (Methyl) suggests incorrect alkylation.

## References

- NIST Chemistry WebBook. Standard Reference Data for Cyclopropyl methyl ether and Pyridine derivatives. [[Link](#)]
- PubChem Compound Summary. 5-Cyclopropyl-2-fluoropyridine (Analogous Core Structure). [[Link](#)]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- ChemGuide. Fragmentation Patterns in Mass Spectrometry of Ethers. [[Link](#)]

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